molecular formula C20H27N3O2 B6721821 N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B6721821
M. Wt: 341.4 g/mol
InChI Key: AYLLXRROIJMGMF-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring, a tert-butylphenyl group, and an oxadiazole ring

Properties

IUPAC Name

N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-14-22-23-18(25-14)13-17(24)21-20(11-5-6-12-20)16-9-7-15(8-10-16)19(2,3)4/h7-10H,5-6,11-13H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLLXRROIJMGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)NC2(CCCC2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction of a suitable diene with a dienophile under Diels-Alder reaction conditions.

    Introduction of the tert-butylphenyl group: This step involves a Friedel-Crafts alkylation reaction, where tert-butylbenzene is alkylated with a cyclopentyl halide in the presence of a Lewis acid catalyst.

    Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Coupling of the acetamide group: The final step involves the coupling of the oxadiazole ring with the cyclopentyl-tert-butylphenyl intermediate using a suitable coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated derivatives and substituted amides.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-triazol-2-yl)acetamide: Similar structure with a triazole ring instead of an oxadiazole ring.

Uniqueness

N-[1-(4-tert-butylphenyl)cyclopentyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and physical properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

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